molecular formula C12H9N3O B15335511 5-Amino-3-(3-isoquinolyl)isoxazole

5-Amino-3-(3-isoquinolyl)isoxazole

Cat. No.: B15335511
M. Wt: 211.22 g/mol
InChI Key: LTBSDOXRSINMFY-UHFFFAOYSA-N
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Description

5-Amino-3-(3-isoquinolyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-isoquinolyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: Isoxazoles can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert isoxazoles to their corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles can yield oximes, while reduction can produce amines .

Scientific Research Applications

5-Amino-3-(3-isoquinolyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-isoquinolyl)isoxazole involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(3-isoquinolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isoquinoline moiety enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-isoquinolin-3-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)10-5-8-3-1-2-4-9(8)7-14-10/h1-7H,13H2

InChI Key

LTBSDOXRSINMFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=NOC(=C3)N

Origin of Product

United States

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